molecular formula C21H20ClN5O3 B11024829 1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide

1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11024829
M. Wt: 425.9 g/mol
InChI Key: QXHSNYYRCUJZQL-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidine ring, a triazole moiety, and a chlorinated methoxyphenyl group, making it a molecule of interest for its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam or an amino acid derivative.

    Introduction of the Triazole Moiety: The triazole ring can be introduced via a click chemistry reaction, typically involving an azide and an alkyne under copper-catalyzed conditions.

    Attachment of the Chlorinated Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a chlorinated methoxyphenyl halide reacts with a nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a corresponding aldehyde or acid, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where triazole-containing compounds are effective.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The triazole moiety is known to bind to metal ions, which can inhibit enzymes that require these ions for their activity. The compound may also interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chloro-4-methoxyphenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide: Lacks the triazole moiety, which may reduce its binding affinity to certain targets.

    1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-2-carboxamide: Similar structure but with a different position of the carboxamide group, potentially altering its chemical properties.

Uniqueness

The presence of both the triazole moiety and the chlorinated methoxyphenyl group in 1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide makes it unique. This combination of functional groups can provide a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H20ClN5O3

Molecular Weight

425.9 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C21H20ClN5O3/c1-30-19-7-6-17(9-18(19)22)27-11-15(8-20(27)28)21(29)25-16-4-2-14(3-5-16)10-26-13-23-12-24-26/h2-7,9,12-13,15H,8,10-11H2,1H3,(H,25,29)

InChI Key

QXHSNYYRCUJZQL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4)Cl

Origin of Product

United States

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